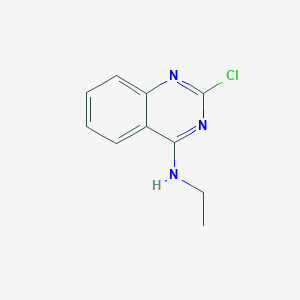

2-chloro-N-ethylquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-ethylquinazolin-4-amine is a chemical compound with the molecular formula C10H10ClN3 . It is a derivative of quinazoline, a class of organic compounds that are structurally similar to quinoline .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in recent years due to their potential biological and pharmaceutical activities . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described .Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . The compound also contains a chlorine atom and an ethylamine group attached to the quinazoline core .Aplicaciones Científicas De Investigación

Anticancer Applications

2-Chloro-N-ethylquinazolin-4-amine has been explored in the context of anticancer research. A notable study discovered a derivative of this compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, as a potent inducer of apoptosis with high efficacy in human breast and other mouse xenograft cancer models. This compound showed excellent blood-brain barrier penetration and was effective in cells overexpressing ABC transporter Pgp-1, suggesting potential in treating brain and other cancers (Sirisoma et al., 2009).

Synthesis Methods

The microwave-assisted synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds, including derivatives of this compound, has been developed. This method offers advantages over classical synthesis techniques, demonstrating efficiency and general applicability (Liu et al., 2006).

Amination Techniques

Research into the chemoselectivity of amination of 4-chloroquinazolines, closely related to this compound, has been conducted. This study focused on selective amination with different groups, contributing to the understanding of chemical reactions involving quinazoline derivatives (Shen et al., 2010).

Analgesic and Anti-inflammatory Potential

While focusing on closely related compounds, a study synthesized derivatives of this compound and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. This research indicates the potential therapeutic applications of quinazoline derivatives in pain and inflammation management (Alagarsamy et al., 2015).

Direcciones Futuras

Quinazoline derivatives, including 2-chloro-N-ethylquinazolin-4-amine, continue to be a subject of research due to their potential biological and pharmaceutical applications . Future research directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of quinazoline-based drugs .

Propiedades

IUPAC Name |

2-chloro-N-ethylquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-2-12-9-7-5-3-4-6-8(7)13-10(11)14-9/h3-6H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIGAAOCPBNSER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC2=CC=CC=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)

![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)

![ethyl 4-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2415861.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415864.png)

![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)

![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)